6-(Pyrrolidin-2-yl)picolinamide hydrochloride 6-(Pyrrolidin-2-yl)picolinamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1361116-03-1
VCID: VC2714603
InChI: InChI=1S/C10H13N3O.ClH/c11-10(14)9-4-1-3-8(13-9)7-5-2-6-12-7;/h1,3-4,7,12H,2,5-6H2,(H2,11,14);1H
SMILES: C1CC(NC1)C2=NC(=CC=C2)C(=O)N.Cl
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol

6-(Pyrrolidin-2-yl)picolinamide hydrochloride

CAS No.: 1361116-03-1

Cat. No.: VC2714603

Molecular Formula: C10H14ClN3O

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

6-(Pyrrolidin-2-yl)picolinamide hydrochloride - 1361116-03-1

Specification

CAS No. 1361116-03-1
Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
IUPAC Name 6-pyrrolidin-2-ylpyridine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C10H13N3O.ClH/c11-10(14)9-4-1-3-8(13-9)7-5-2-6-12-7;/h1,3-4,7,12H,2,5-6H2,(H2,11,14);1H
Standard InChI Key KYNFSMURVCMEPV-UHFFFAOYSA-N
SMILES C1CC(NC1)C2=NC(=CC=C2)C(=O)N.Cl
Canonical SMILES C1CC(NC1)C2=NC(=CC=C2)C(=O)N.Cl

Introduction

Chemical Structure and Properties

6-(Pyrrolidin-2-yl)picolinamide hydrochloride consists of a picolinamide (pyridine-2-carboxamide) core with a pyrrolidin-2-yl substituent at the 6-position of the pyridine ring. The compound exists as a hydrochloride salt, which enhances its solubility in polar solvents and stability in formulations.

Basic Chemical Information

The fundamental chemical properties of 6-(Pyrrolidin-2-yl)picolinamide hydrochloride are summarized in Table 1.

Table 1: Chemical Properties of 6-(Pyrrolidin-2-yl)picolinamide Hydrochloride

PropertyValue
Chemical FormulaC₁₀H₁₄ClN₃O
Molecular Weight227.69 g/mol
CAS Number1361116-03-1
IUPAC Name6-pyrrolidin-2-ylpyridine-2-carboxamide;hydrochloride
Standard PurityMinimum 95%
Parent Compound6-Pyrrolidin-2-ylpyridine-2-carboxamide (CID 66509254)

Structural Identifiers

The compound can be identified through various chemical notation systems as shown in Table 2.

Table 2: Structural Identifiers of 6-(Pyrrolidin-2-yl)picolinamide Hydrochloride

Identifier TypeValue
InChIInChI=1S/C10H13N3O.ClH/c11-10(14)9-4-1-3-8(13-9)7-5-2-6-12-7;/h1,3-4,7,12H,2,5-6H2,(H2,11,14);1H
InChIKeyKYNFSMURVCMEPV-UHFFFAOYSA-N
SMILESC1CC(NC1)C2=NC(=CC=C2)C(=O)N.Cl

Structural Characteristics

The compound features several key structural elements that contribute to its chemical behavior:

  • A pyridine ring with an amide group at the 2-position

  • A pyrrolidine ring attached at the 2-position to the 6-position of the pyridine

  • A salt form with hydrochloride, which affects its solubility and stability

  • Multiple nitrogen atoms that can serve as hydrogen bond acceptors

  • An amide group that can function as both hydrogen bond donor and acceptor

Reaction TypeCatalystBaseSolventTemperatureDurationReference
Suzuki CouplingPd(PPh₃)₄K₂CO₃Dioxane/Water70-80°C12 hours
Amide FormationHATUDIEADCMRoom temperature2-12 hours
Pyrrolidine CouplingPdCl₂/PPh₃Ag₂ODMA100°C2 hours

Chemical Reactivity and Stability

Based on its structure, 6-(Pyrrolidin-2-yl)picolinamide hydrochloride likely exhibits the following chemical behaviors:

Stability Considerations

The compound's stability is influenced by several factors:

  • Protection from moisture is likely necessary during storage

  • The hydrochloride salt form typically improves shelf stability

  • The compound would be expected to have reasonable thermal stability under normal conditions

  • Prolonged exposure to strong oxidizing agents should be avoided

Comparison with Related Compounds

To better understand 6-(Pyrrolidin-2-yl)picolinamide hydrochloride in context, it's useful to compare it with structurally related compounds.

Table 4: Structural Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceReference
6-(Pyrrolidin-2-yl)picolinamide hydrochlorideC₁₀H₁₄ClN₃O227.69 g/molBase compound
6-(Pyrrolidin-1-yl)pyridin-2-amineC₉H₁₃N₃163.22 g/molAmine instead of amide, different pyrrolidine attachment
(6-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acidC₉H₁₂BNO₂192.0 g/molBoronic acid group, pyrrolidine at different position
5-(Pyrrolidin-1-yl)picolinimidamide HydrochlorideC₁₀H₁₄ClN₄SimilarImidamide instead of amide, different substitution pattern

Structure-Activity Relationships

The positioning of the pyrrolidine ring and the nature of the functional groups significantly impact the properties of these compounds:

  • The position of the pyrrolidine attachment (1-position vs. 2-position) affects the compound's conformational preferences

  • The presence of an amide vs. amine or imidamide group influences hydrogen bonding patterns

  • These structural differences likely translate to different binding profiles with potential biological targets

Analytical Considerations

For researchers working with this compound, several analytical approaches would be appropriate:

Identification Methods

  • Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the pyridine and pyrrolidine rings

  • Mass spectrometry would be expected to show a molecular ion peak corresponding to the parent compound (minus HCl)

  • Infrared spectroscopy would reveal characteristic bands for the amide group

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